1'-(2-Phenylethyl)spiro[1,3-dioxane-2,3'-indole]-2'-one
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Overview
Description
1’-(2-Phenylethyl)-1’,2’-dihydrospiro[1,3-dioxane-2,3’-indole]-2’-one is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique arrangement of a 1,3-dioxane ring fused to an indole moiety, connected via a spiro carbon. The phenylethyl group attached to the indole ring further enhances its structural complexity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1’-(2-Phenylethyl)-1’,2’-dihydrospiro[1,3-dioxane-2,3’-indole]-2’-one typically involves multi-step organic reactions. One common method includes the cyclization of a suitable indole derivative with a dioxane precursor under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the spirocyclic structure without unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Solvent-free conditions or the use of green solvents may be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 1’-(2-Phenylethyl)-1’,2’-dihydrospiro[1,3-dioxane-2,3’-indole]-2’-one undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form quinoline derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) are employed under acidic conditions
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated indole derivatives
Scientific Research Applications
1’-(2-Phenylethyl)-1’,2’-dihydrospiro[1,3-dioxane-2,3’-indole]-2’-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of novel materials and catalysts .
Mechanism of Action
The mechanism of action of 1’-(2-Phenylethyl)-1’,2’-dihydrospiro[1,3-dioxane-2,3’-indole]-2’-one involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and metabolism
Comparison with Similar Compounds
Indole Derivatives: Compounds like tryptamine and serotonin share the indole core but differ in their functional groups.
Spirocyclic Compounds: Spiro[indole-pyrrolidine] and spiro[indole-piperidine] are structurally similar but have different ring systems
Uniqueness: 1’-(2-Phenylethyl)-1’,2’-dihydrospiro[1,3-dioxane-2,3’-indole]-2’-one is unique due to its combination of a spirocyclic structure with a phenylethyl group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1'-(2-phenylethyl)spiro[1,3-dioxane-2,3'-indole]-2'-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c21-18-19(22-13-6-14-23-19)16-9-4-5-10-17(16)20(18)12-11-15-7-2-1-3-8-15/h1-5,7-10H,6,11-14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLYAAHQJIKHKFT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(C3=CC=CC=C3N(C2=O)CCC4=CC=CC=C4)OC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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